4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid, also known as FVTQ, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose levels in the body. FVTQ has shown promising results in the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid is a potent inhibitor of DPP-4, an enzyme that degrades the hormone glucagon-like peptide-1 (GLP-1). GLP-1 is an important hormone that stimulates insulin secretion and inhibits glucagon secretion, leading to a decrease in blood glucose levels. By inhibiting DPP-4, 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid increases the levels of GLP-1, leading to improved glucose control.
Biochemical and Physiological Effects:
4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces blood glucose levels and improves lipid metabolism. 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid has been shown to have minimal toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid in lab experiments include its potency as a DPP-4 inhibitor, its selectivity for DPP-4 over other enzymes, and its minimal toxicity. However, the limitations of 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
For research on 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid include investigating its potential use in combination with other anti-diabetic drugs, optimizing its pharmacokinetics and pharmacodynamics, and exploring its potential use in other metabolic disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid in humans.
Conclusion:
In conclusion, 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Its potency as a DPP-4 inhibitor and its minimal toxicity make it an attractive candidate for further research. However, further studies are needed to determine its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid involves several steps, including the reaction of 2-fluorophenol with 3-bromotetrahydrofuran, followed by the reaction with piperidine-4-carboxylic acid and the subsequent removal of the protecting group. The final product is obtained after purification through column chromatography. The synthesis of 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 4-(2-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid has also been investigated for its potential use in the treatment of obesity and non-alcoholic fatty liver disease.
properties
IUPAC Name |
4-(2-fluorophenoxy)-1-(oxolane-3-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO5/c18-13-3-1-2-4-14(13)24-17(16(21)22)6-8-19(9-7-17)15(20)12-5-10-23-11-12/h1-4,12H,5-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLDMBLHSPTALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.